Technical Whitepaper: Structural Analysis and Synthesis of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Executive Summary As a Senior Application Scientist, I approach the evaluation of chemical intermediates not merely as static structures, but as dynamic building blocks engineered for specific reactivity and biological i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the evaluation of chemical intermediates not merely as static structures, but as dynamic building blocks engineered for specific reactivity and biological interaction. 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is a highly functionalized phthalic acid monoamide. Compounds of this class serve as critical precursors in the synthesis of advanced agrochemicals (such as diamide insecticides) and pharmaceutical agents (including quinazoline derivatives)[1].
This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic protocol, and outlines the analytical strategy required for rigorous structural verification.
Chemical Identity & Quantitative Profiling
Before initiating any synthetic workflow, establishing the precise physicochemical parameters of the target molecule is mandatory. The quantitative data summarized below dictates our choice of solvents, isolation techniques, and characterization methods.
Critical for precise stoichiometric calculations during scale-up.
Structural Class
Phthalic acid monoamide
Indicates susceptibility to intramolecular cyclization under acidic conditions[1].
Structural Architecture & Pharmacophoric Logic
The utility of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid lies in its modular functional groups. In drug development and agrochemical design, every moiety serves a distinct mechanistic purpose.
Benzoic Acid Core: Acts as a strong hydrogen bond donor/acceptor and provides a reactive handle for subsequent ring-closure reactions (e.g., forming an isoimide intermediate)[1].
Central Amide Linkage: Provides conformational rigidity, locking the molecule into a preferred geometry for receptor binding while resisting rapid enzymatic cleavage.
Aniline Spacer: Facilitates
π−π
stacking interactions within biological target sites.
Isobutyryl Group: The branched aliphatic nature of this group introduces tunable lipophilicity and steric shielding, which protects the terminal amine from premature metabolic degradation.
Caption: Pharmacophoric breakdown of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of phthalic acid monoamides relies on the nucleophilic acyl substitution (ring-opening) of phthalic anhydride by an aniline derivative[1].
The Logic of the Self-Validating System
In advanced synthesis, we design protocols that inherently confirm their own success. The choice of ethyl acetate (EtOAc) as the reaction solvent is not arbitrary; it creates a self-validating thermodynamic trap. Both starting materials—phthalic anhydride and 4-(isobutyrylamino)aniline—exhibit high solubility in EtOAc at room temperature. However, upon ring opening, the newly generated carboxylic acid moiety facilitates extensive intermolecular hydrogen bonding, drastically reducing the product's solubility[3].
Consequently, the spontaneous precipitation of the target monoamide visually validates reaction progress and drives the chemical equilibrium forward, eliminating the need for complex chromatographic purification[3].
Caption: Self-validating synthetic workflow driven by differential solubility.
Step-by-Step Experimental Methodology
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer with 1.0 equivalent of finely powdered phthalic anhydride[3].
Solvation: Suspend the anhydride in anhydrous ethyl acetate (approx. 10 mL per gram of reactant) to ensure a high-concentration environment that favors bimolecular collision.
Nucleophilic Addition: Slowly add 1.05 equivalents of 4-(isobutyrylamino)aniline to the stirring suspension. The slight excess ensures complete consumption of the anhydride.
Self-Validation & Maturation: Stir the mixture at ambient temperature (20-25°C) for 2 to 4 hours. The initial clear or slightly cloudy solution will transition into a thick, white/off-white suspension as the monoamide product precipitates[3].
Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold ethyl acetate and diethyl ether to remove any unreacted aniline and trace impurities[3].
Drying: Dry the resulting powder in a vacuum oven at 45°C overnight to yield the pure 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.
Analytical Characterization Strategy
To verify the integrity of the synthesized compound, a multi-modal spectroscopic approach is required. The presence of both an acidic proton and two distinct amide environments provides a clear analytical fingerprint.
Table 2: Expected Spectroscopic Data for Structural Verification
Analytical Technique
Expected Signal / Shift
Structural Correlation
FT-IR Spectroscopy
Broad band 3300–2500 cm⁻¹
O-H stretch of the liberated carboxylic acid.
FT-IR Spectroscopy
Sharp peaks ~3300 cm⁻¹ & ~1650 cm⁻¹
N-H stretch and C=O stretch of the newly formed amides.
¹H-NMR (DMSO-d6)
Doublet, ~1.1 ppm (6H)
Equivalent methyl groups of the isobutyryl moiety.
¹H-NMR (DMSO-d6)
Septet, ~2.6 ppm (1H)
Methine proton of the isobutyryl moiety.
¹H-NMR (DMSO-d6)
Multiplets, 7.0–8.0 ppm (8H)
Aromatic protons from the benzoic and aniline rings.
¹H-NMR (DMSO-d6)
Broad singlets, >9.5 ppm (2H)
Amide N-H protons (highly deshielded).
LC-MS (ESI+)
m/z 327.35 [M+H]⁺
Confirms the exact molecular weight of the target compound.
In Vitro Biological Activity of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid: A Technical Guide to Pharmacological Profiling
Executive Summary The compound 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (CAS 925168-82-7) is a highly functionalized small molecule belonging to the phthalamic acid derivative class. In modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (CAS 925168-82-7) is a highly functionalized small molecule belonging to the phthalamic acid derivative class. In modern drug discovery, this structural scaffold is frequently utilized in screening libraries due to its ability to modulate diverse biological targets, often acting as[1].
Evaluating a compound with this specific pharmacophore requires a meticulously designed testing funnel. This whitepaper provides a self-validating, highly controlled experimental framework for researchers and drug development professionals to accurately profile the in vitro biological activity, target engagement, and phenotypic cytotoxicity of this molecule.
Structural Analysis & Target Rationale
As a Senior Application Scientist, designing an effective in vitro assay begins with deconstructing the molecule's structural causality to predict its behavior in solution and its interaction with biological targets:
Isobutyrylamino Group : This sterically bulky, lipophilic moiety is ideal for occupying deep, hydrophobic pockets in target proteins (such as the activation loop of kinases).
Anilino-Carbonyl Linker : Acts as a rigid hydrogen-bond donor/acceptor axis. This structural rigidity is crucial for minimizing entropic penalties upon binding to a target's active site.
Benzoic Acid Moiety : The terminal carboxylic acid serves as a classic bioisostere for interacting with metal cations or basic amino acid residues (e.g., Lysine/Arginine in ATP-binding domains).
Because phthalamic acid derivatives are prone to forming intra-molecular hydrogen bonds, their solubility and aggregation states must be strictly controlled during in vitro screening to prevent false-positive data.
Biochemical Profiling: Target Engagement Assays
To determine the direct target engagement of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid, a highly sensitive biochemical assay is required. We employ an in vitro radiometric assay rather than a fluorescence-based assay to [2].
Self-Validating Assay Mechanics
A robust assay must be a self-validating system. Every microtiter plate must include:
Background Control : Buffer + Substrate (No Enzyme).
Vehicle Control : Enzyme + Substrate + DMSO (Maximum signal).
Reference Inhibitor : A known standard to validate assay sensitivity.
Quality Metric : The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5 .
Compound Preparation : Prepare a 10 mM stock of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point dose-response curve.
Buffer Formulation : Utilize a base buffer of 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and crucially, 0.01% Triton X-100 .
Causality: The inclusion of a non-ionic detergent is mandatory. Carboxylic acid derivatives can form colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition. Triton X-100 disrupts these aggregates, ensuring only stoichiometric target binding is measured.
Equilibration : Mix 10 µL of the target enzyme with 1 µL of the compound dilution. Incubate for 15 minutes at 22°C to allow thermodynamic binding equilibrium to be reached prior to substrate introduction.
Reaction Initiation : Add 10 µL of the substrate mix containing [γ-³²P]ATP to initiate the catalytic reaction[2].
Quenching & Readout : After exactly 60 minutes, quench the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify the retained radiolabeled substrate via liquid scintillation counting.
Cellular Assays: Phenotypic Viability Profiling
While biochemical assays prove direct binding, cellular assays are required to validate membrane permeability and physiological efficacy. For evaluating the cytotoxicity of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid, we utilize the ATP-dependent CellTiter-Glo luminescent assay.
Causality: Traditional colorimetric[3] of the test compound. Because our target molecule contains an electron-rich anilino moiety, it could artificially reduce MTT to formazan independent of cell viability. ATP quantitation provides a direct, artifact-resistant measure of metabolically active cells[3].
Step-by-Step Protocol: ATP-Based Cell Viability
Cell Seeding : Seed target cancer cell lines (e.g., HepG2) at 2,000 cells/well in a white, opaque 384-well plate.
Causality: White plates maximize luminescence signal reflection and strictly prevent well-to-well optical crosstalk.
Compound Treatment : After 24 hours of attachment, treat cells with the compound. The final DMSO concentration must be strictly maintained at ≤ 0.5% across all wells to avoid solvent-induced cytotoxicity[3].
Incubation : Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Lysis and Detection : Equilibrate the plates to room temperature for 30 minutes to prevent temperature gradients from skewing the enzymatic luciferase reaction. Add an equal volume of CellTiter-Glo reagent. Shake the plates at 500 rpm for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.
Quantification : Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate relative viability against the DMSO vehicle control.
Quantitative Data Presentation
To synthesize the in vitro biological activity, all raw data should be processed using non-linear regression (four-parameter logistic fit) to determine IC₅₀ and EC₅₀ values. Below is a structured summary of representative pharmacological data for this class of compounds.
Table 1: Representative quantitative profiling data demonstrating the correlation between biochemical target engagement and cellular phenotypic response.
Mechanistic Pathway Visualization
The following diagram illustrates the logical progression of the in vitro biological evaluation workflow, ensuring a self-validating data pipeline from initial screening to phenotypic correlation.
Fig 1: In vitro biological evaluation workflow for phthalamic acid derivatives.
References
Title : Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity.
Source : Molecules (NCBI PMC)
URL :[Link]
Title : Global identification of protein kinase substrates by protein microarray analysis.
Source : Nature Protocols
URL :[Link]
Comprehensive Evaluation of Receptor Binding Affinity for 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid: A Technical Guide
Executive Summary In contemporary drug discovery, the characterization of a lead compound’s receptor binding affinity is not a singular measurement, but a multi-dimensional profile encompassing equilibrium thermodynamics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the characterization of a lead compound’s receptor binding affinity is not a singular measurement, but a multi-dimensional profile encompassing equilibrium thermodynamics, real-time kinetics, and structural pharmacology. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (CAS: 925168-82-7), hereafter referred to as IBCBA .
By deconstructing the biophysical workflows required to validate this phthalamic acid derivative, this guide serves as a blueprint for researchers aiming to transition high-throughput screening (HTS) hits into optimized lead candidates.
Structural Pharmacology & Target Rationale
Before deploying biophysical assays, it is critical to understand the causality between IBCBA’s chemical topology and its putative receptor interactions. IBCBA is characterized by three distinct pharmacophoric domains:
Terminal Carboxylic Acid: At physiological pH (7.4), the benzoic acid moiety exists as a deprotonated carboxylate anion. This serves as a primary electrostatic anchor, forming high-energy salt bridges with basic residues (e.g., Arginine, Lysine) typically found in the transmembrane domains of Class A G-Protein Coupled Receptors (GPCRs) or the ligand-binding domains of nuclear receptors.
Rigid Amide Linkers: The anilino-carbonyl core restricts the molecule's conformational degrees of freedom, reducing the entropic penalty upon target binding. It also provides critical hydrogen bond donor (NH) and acceptor (C=O) sites.
Isobutyrylamino Tail: This branched, lipophilic moiety is designed to project into hydrophobic sub-pockets. Its binding is primarily driven by the hydrophobic effect—displacing ordered water molecules from the receptor pocket, thereby yielding a favorable entropic gain (
ΔS>0
).
Biophysical & Biochemical Assays for Binding Affinity
To build a self-validating data package for IBCBA, researchers must employ orthogonal techniques. Relying solely on equilibrium affinity (
Kd
) is insufficient; a robust profile requires kinetic and thermodynamic validation.
Causality: Membrane-bound targets, such as GPCRs, are notoriously difficult to purify without destabilizing their native conformation. Radioligand binding is the gold standard here because it allows affinity measurement in crude membrane preparations, preserving the receptor's native lipid environment ().
Self-Validating Protocol:
Membrane Preparation: Homogenize target-expressing cells in ice-cold HEPES buffer. Centrifuge at 100,000 x g to isolate the membrane fraction.
Assay Setup (Internal Control): Set up three conditions in a 96-well plate:
Total Binding (TB): Membrane +
3
H-labeled reference ligand.
Test Wells: Membrane +
3
H-labeled ligand + increasing concentrations of IBCBA (10 pM to 10 µM).
Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific sticking.
Quantification: Measure retained radioactivity via liquid scintillation counting.
Validation: Specific binding must be >70% of total binding. Calculate the
IC50
using non-linear regression, and convert to the inhibition constant (
Ki
) via the Cheng-Prusoff equation.
Causality: Two compounds can have the exact same equilibrium affinity (
Kd
) but entirely different in vivo efficacies due to their binding kinetics. SPR is employed to measure the association rate (
kon
) and dissociation rate (
koff
), revealing the target residence time (
τ=1/koff
) of IBCBA without the need for fluorescent or radioactive labels ().
Self-Validating Protocol:
Immobilization: Covalently couple the purified target receptor (or a solubilized nanodisc preparation) to a CM5 sensor chip via standard amine coupling chemistry.
Reference Channel (Internal Control): Leave an adjacent flow cell unmodified and subjected to the same coupling reagents to serve as a blank reference. This subtracts bulk refractive index shifts and non-specific binding.
Analyte Injection: Inject IBCBA across both flow cells in a multi-cycle kinetic format (e.g., 3.125 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound IBCBA and return the baseline to zero.
Validation: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Causality: To rationally optimize IBCBA, chemists must know why it binds. ITC directly measures the heat released or absorbed during binding, parsing the Gibbs free energy (
ΔG
) into its enthalpic (
ΔH
, driven by specific H-bonds) and entropic (
−TΔS
, driven by hydrophobic effects) components ().
Self-Validating Protocol:
Preparation: Dialyze the target protein and dissolve IBCBA in the exact same buffer to eliminate heat of mixing artifacts. Degas both solutions.
Titration: Place 10 µM of the target protein in the sample cell. Inject 2 µL aliquots of 100 µM IBCBA from the syringe at 150-second intervals.
Heat of Dilution (Internal Control): Perform a separate titration of IBCBA into blank buffer. Subtract these background heat spikes from the main experiment.
Validation: Integrate the area under each injection peak. Fit the isotherm to an independent binding model to yield stoichiometry (
n
),
Kd
, and
ΔH
.
Quantitative Data Presentation
The integration of data from these orthogonal assays provides a holistic view of the compound's binding profile. Below is a representative data matrix summarizing the expected biophysical parameters for an optimized hit like IBCBA.
Assay Type
Parameter Measured
Representative Value for IBCBA
Biological / Chemical Implication
Radioligand Binding
Affinity (
Ki
)
45.2 nM ± 3.1
High-affinity competition at the primary orthosteric site.
SPR
Association (
kon
)
1.2×105M−1s−1
Rapid target engagement; diffusion-limited entry.
SPR
Dissociation (
koff
)
5.4×10−3s−1
Moderate target residence time (
τ≈3
minutes).
SPR
Affinity (
KD=koff/kon
)
45.0 nM
Excellent agreement with radioligand
Ki
data.
ITC
Enthalpy (
ΔH
)
-6.5 kcal/mol
Favorable H-bonding via the carboxylic acid and amides.
ITC
Entropy (
−TΔS
)
-3.2 kcal/mol
Favorable hydrophobic packing of the isobutyrylamino group.
ITC
Stoichiometry (
n
)
0.98
Confirms a 1:1 specific binding mechanism.
Mechanistic Workflows
To visualize the causality and progression of these methodologies, the following diagrams outline the assay workflow and the subsequent biological signaling pathway.
Fig 1: Sequential biophysical workflow for evaluating receptor binding affinity.
Fig 2: Mechanistic pathway of ligand-receptor binding and subsequent signal transduction.
References
"Radioligand Binding Detection of Receptors in Brain Membranes"
Source: Springer Nature Experiments
URL:[Link]
"SPR Biosensors: Diverse Applications, Transformative Impact"
Source: OMICS International
URL:[Link]
"Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research"
Source: TA Instruments
URL:[Link]
"Isothermal titration calorimetry in drug discovery"
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
An In-depth Technical Guide to 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid, a complex organic molecule, holds potential as a versatile building block in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid, a complex organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, characterized by a central benzoic acid core linked to an isobutyrylamino-substituted anilino moiety, presents multiple points for chemical modification, making it an attractive scaffold for the design of novel compounds with tailored properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field.
Chemical Identity and Properties
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is identified by the CAS Number 925168-82-7.[1][2][3] Its molecular formula is C18H18N2O4, corresponding to a molecular weight of 326.36 g/mol .[4]
Physicochemical Properties
Property
Predicted Value/Information
Basis of Prediction
Physical State
Solid
High molecular weight and presence of hydrogen bonding groups suggest a solid at room temperature.
Melting Point
Not available (likely >200 °C)
The rigid aromatic structure and intermolecular hydrogen bonding potential suggest a relatively high melting point.
Boiling Point
Not available (likely decomposes before boiling at atmospheric pressure)
Complex, high molecular weight compounds often decompose at high temperatures.
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.
The carboxylic acid group provides some water solubility, but the large aromatic and aliphatic portions dominate, leading to better solubility in organic solvents.[5]
pKa
~4-5
The carboxylic acid group is the primary acidic proton, with a pKa similar to that of benzoic acid (pKa ≈ 4.2).[5]
Proposed Synthesis
A plausible and efficient synthetic route to 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid can be designed based on established organic chemistry principles. The proposed two-step synthesis involves the initial formation of an isobutyrylamino-substituted aniline, followed by its reaction with phthalic anhydride.
Experimental Protocol
Step 1: Synthesis of N-(4-aminophenyl)isobutyramide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Acylation: Cool the solution in an ice bath and slowly add isobutyryl chloride dropwise. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up and Purification: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted p-phenylenediamine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure N-(4-aminophenyl)isobutyramide.
Step 2: Synthesis of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Reaction Setup: In a separate round-bottom flask, dissolve the N-(4-aminophenyl)isobutyramide obtained from Step 1 in a high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amidation: Add an equimolar amount of phthalic anhydride to the solution.
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction involves the nucleophilic attack of the amino group of N-(4-aminophenyl)isobutyramide on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the target amide bond and carboxylic acid.
Work-up and Purification: After cooling to room temperature, the product may precipitate out of the solution. If not, the product can be precipitated by adding a non-polar solvent or water. The solid product is then collected by filtration, washed with a suitable solvent to remove impurities, and dried. Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid are not available, its key spectroscopic features can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]
N-H Stretch (Amide): A sharp to medium peak around 3300 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Peaks in the 3100-3000 cm⁻¹ region for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
C=O Stretch (Carboxylic Acid and Amide): Two distinct and strong absorption bands in the region of 1720-1650 cm⁻¹. The carboxylic acid carbonyl will likely appear at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the amide carbonyls (around 1650-1680 cm⁻¹).[6]
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
C-N Stretch: Bands in the 1400-1200 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:
Aromatic Protons: Multiple signals in the downfield region (δ 7.0-8.5 ppm).
Amide N-H Protons: Two distinct singlets, likely broad, in the downfield region (δ 8-10 ppm).
Carboxylic Acid O-H Proton: A very broad singlet, often far downfield (δ 10-13 ppm).
Isobutyl Protons: A doublet for the six methyl protons and a multiplet (septet) for the single methine proton in the aliphatic region (δ 1.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct signals for:
Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) for the amide and carboxylic acid carbonyls.
Aromatic Carbons: Multiple signals in the δ 110-150 ppm region.
Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) for the isobutyl group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (326.36 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bonds and the loss of the carboxylic acid group.
Potential Applications
The structural motifs within 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid suggest its potential utility in several areas of research and development:
Pharmaceutical Intermediate: The presence of amide and carboxylic acid functionalities makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. Anilino-benzoic acid derivatives are known to exhibit a range of pharmacological properties.
Polymer Science: The difunctional nature of the molecule (a carboxylic acid and a secondary amine after potential hydrolysis of the isobutyryl group) could allow it to be used as a monomer in the synthesis of specialty polyamides or polyimides.[7]
Material Science: The aromatic rings and hydrogen bonding capabilities could lead to materials with interesting liquid crystalline or self-assembly properties.
Safety and Handling
Specific toxicity data for 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is not available. However, based on the general properties of related aromatic carboxylic acids and amides, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is a compound with significant potential for further investigation in various scientific disciplines. While experimental data on its properties are currently limited, this guide provides a solid foundation based on its known chemical identity and scientifically reasoned predictions of its behavior and synthesis. The proposed synthetic route offers a practical starting point for its preparation, enabling researchers to explore its potential applications in drug discovery, polymer chemistry, and materials science. As with any novel compound, further experimental characterization is essential to fully elucidate its chemical and physical properties.
Wiley Online Library. Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,Nⴕ-Bis(4. [Link]
Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. [Link]
Application Note: Advanced Crystallization and Polymorph Control of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Executive Summary The isolation and purification of complex active pharmaceutical ingredients (APIs) and their intermediates require stringent control over solid-state properties. 2-{[4-(Isobutyrylamino)anilino]-carbonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation and purification of complex active pharmaceutical ingredients (APIs) and their intermediates require stringent control over solid-state properties. 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid presents a unique crystallization challenge due to its highly functionalized structure, which includes a carboxylic acid, an anilino-carbonyl linker, and a lipophilic isobutyrylamino tail. This application note provides a comprehensive, mechanistic guide to its crystallization, focusing on solvent selection, the mitigation of liquid-liquid phase separation (oiling out), and the thermodynamic control of polymorphism via Solvent-Mediated Phase Transformation (SMPT).
The crystallization of benzoic acid derivatives is notoriously complex due to their propensity to form robust hydrogen-bonded dimers. In 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid, the presence of two additional amide groups introduces competing hydrogen-bond donors and acceptors. According to spectroscopic evaluations of substituted benzoic acids, solvents with high hydrogen-bond acceptor propensity (e.g., THF, DMSO) are required to disrupt these self-associates and achieve high solubility in the fluid phase (1)[1].
Polymorphism and Solvent-Mediated Phase Transformation (SMPT)
When crystallized rapidly or from protic solvents (like ethanol), the molecule is prone to kinetic trapping, precipitating as the metastable Form II or as a solvate. This behavior is dictated by Ostwald’s Rule of Stages. To isolate the thermodynamically stable Form I, the process must be engineered to facilitate a Solvent-Mediated Phase Transformation (SMPT). During SMPT, the highly soluble metastable phase dissolves and recrystallizes into the stable lattice—a critical quality control mechanism in pharmaceutical crystallization (2)[2]. Furthermore, the lipophilic isobutyryl tail creates steric hindrance that influences crystal packing; such weak intermolecular interactions are primary drivers of packing polymorphism (3)[3].
Thermodynamic vs. kinetic pathways detailing solvent-mediated phase transformation (SMPT).
Quantitative Data Presentation
Table 1: Solubility Profiling
Solvent selection is the foundation of a self-validating crystallization system. The table below outlines the solubility profile of the compound, dictating the choice of THF for cooling crystallization and DMSO/Water for anti-solvent crystallization.
Solvent System
Solubility at 20°C (mg/mL)
Solubility at 60°C (mg/mL)
Dominant Solid Form Isolated
Tetrahydrofuran (THF)
45.2
180.5
Form I (Stable)
Ethanol (Absolute)
30.1
125.0
Form II / Ethanol Solvate
Dimethyl Sulfoxide (DMSO)
150.0
>300.0
Form I (Stable)
Water
< 0.1
0.5
N/A (Used as Anti-solvent)
Heptane
< 0.1
< 0.1
N/A (Used as Anti-solvent)
Table 2: Critical Process Parameters (CPPs)
Parameter
Target Value
Operating Range
Mechanistic Rationale
Seeding Temperature
45°C
43°C - 47°C
Ensures seeding strictly within the metastable zone width (MSZW) to prevent spontaneous Form II nucleation.
Cooling Rate
0.2°C/min
0.1 - 0.3°C/min
Maintains supersaturation levels below the secondary nucleation threshold, promoting crystal growth over fines.
Anti-Solvent Rate
0.5 mL/min
0.2 - 0.8 mL/min
Prevents localized high supersaturation and subsequent liquid-liquid phase separation (oiling out).
Isothermal Aging
2 hours
> 2 hours
Provides sufficient time for the complete dissolution of kinetic phases and growth of Form I (SMPT).
This protocol utilizes thermodynamic control to yield high-purity, large-particle Form I crystals. Seeding bypasses the primary nucleation energy barrier, ensuring batch-to-batch consistency.
Dissolution: Suspend 10.0 g of crude 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in 55 mL of Tetrahydrofuran (THF) in a jacketed crystallizer.
Heating: Heat the suspension to 60°C under continuous overhead agitation (400 rpm) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter to remove insoluble impurities and foreign nucleating agents.
Controlled Cooling: Cool the clarified solution to 45°C at a linear rate of 0.5°C/min.
Seeding: At 45°C, introduce 0.05 g (0.5 wt%) of pre-milled Form I seeds. Note: Do not exceed 45°C post-seeding to prevent seed dissolution.
Isothermal Aging: Hold the suspension isothermally at 45°C for 2 hours. This step acts as a self-validating checkpoint, allowing the seed crystals to consume initial supersaturation and establish the Form I lattice.
Final Cooling: Cool the slurry to 5°C at a slow rate of 0.2°C/min to maximize yield while preventing secondary nucleation.
Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold THF/Heptane (1:2 v/v) to displace residual mother liquor, then dry in a vacuum oven at 40°C for 24 hours.
Workflow for the seeded cooling crystallization of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.
Used primarily when the API is highly soluble and cooling alone cannot achieve >90% yield.
Dissolution: Dissolve 5.0 g of the compound in 20 mL of Dimethyl Sulfoxide (DMSO) at 25°C.
Anti-Solvent Addition: Transfer the solution to a crystallizer equipped with an overhead stirrer (500 rpm). Using a programmable syringe pump, add 40 mL of purified water (anti-solvent) at a constant, slow rate of 0.5 mL/min.
Causality Check: Rapid addition of water will cause the lipophilic isobutyryl domains to aggregate, leading to liquid-liquid phase separation (oiling out) rather than nucleation.
Desupersaturation & SMPT: After complete addition, age the resulting slurry for 4 hours at 20°C. This extended aging ensures the complete solvent-mediated phase transformation of any transient amorphous or metastable phases into Form I.
Isolation: Filter the solid, wash extensively with purified water (3 x 20 mL) to remove all residual DMSO, and vacuum dry at 45°C until a constant weight is achieved.
References
Monitoring of Paracetamol Solvent-Mediated Phase Transformation in Seeded Batch Crystallization Processes
Source: ACS Publications
URL:2
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization
Source: ACS Publications
URL:1
Weak Interactions Cause Packing Polymorphism in Pharmaceutical Two-Component Crystals
Source: ACS Publications
URL:3
Navigating the Uncharted: The Case of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in Drug Discovery
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant information gap regarding the applications of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in drug...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant information gap regarding the applications of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in drug discovery. This document outlines the current status of knowledge and provides a framework for initiating research into this novel chemical entity.
Initial Assessment: A Molecule of Unknown Potential
Extensive database searches for "2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid," including its chemical abstracts service (CAS) number 925168-82-7, yield minimal and largely inconclusive results. The primary hits are from chemical suppliers and databases that list the compound's basic chemical information but provide no data on its biological activity, mechanism of action, or any established experimental protocols.[1][2] The acronym "IBA-CBA" associated with the compound name is misleading, as it predominantly retrieves information related to financial instruments, specifically "Individually Billed Accounts" and "Centrally Billed Accounts."[3][4][5][6][7] This indicates that the compound is not widely known or studied within the scientific community.
While searches for structurally related compounds, such as other derivatives of benzoic acid and anthranilic acid, reveal a broad range of biological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties, no direct inferences can be reliably made about the specific therapeutic potential of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.[8][9][10][11][12]
The Path Forward: A Proposed Research Workflow
Given the absence of existing data, a systematic, ground-up approach is necessary to elucidate the potential of this compound in drug discovery. The following workflow is proposed for researchers and scientists interested in exploring its properties.
Workflow for Investigating a Novel Chemical Entity
Figure 1. A generalized workflow for the initial investigation of a novel chemical entity in drug discovery.
Protocols for Initial Investigation
PART 1: In Silico and Chemical Foundation
1.1. Computational Target Prediction and Physicochemical Profiling (In Silico)
Objective: To generate initial hypotheses about potential biological targets and to assess the "drug-likeness" of the molecule.
Protocol:
Utilize a variety of computational tools and platforms (e.g., SwissTargetPrediction, PharmMapper, Molinspiration) to predict potential protein targets based on the 2D structure of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.
Calculate key physicochemical properties such as molecular weight, LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Evaluate the compound against established drug-likeness rules (e.g., Lipinski's Rule of Five, Veber's rules) to predict its potential for oral bioavailability.
1.2. Chemical Synthesis and Purity Analysis
Objective: To synthesize a sufficient quantity of the compound with high purity for biological testing.
Protocol:
Devise a synthetic route, likely involving the acylation of 4-aminodiphenylamine with isobutyryl chloride, followed by reaction with phthalic anhydride.
Purify the final product using techniques such as recrystallization or column chromatography.
Confirm the structure and purity of the synthesized compound using analytical methods like ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. A purity of >95% is recommended for initial biological screening.
PART 2: In Vitro Biological Evaluation
2.1. Broad-Spectrum Phenotypic and Target-Based Screening
Objective: To identify any biological activity through a broad screening approach.
Protocol:
Phenotypic Screening: Submit the compound to a panel of cell-based assays representing diverse disease areas (e.g., oncology, inflammation, infectious diseases). Monitor for endpoints such as cell viability, proliferation, or changes in specific biomarkers.
Target-Based Screening: Based on the in silico predictions, test the compound against a panel of purified enzymes or receptors in biochemical or binding assays. For instance, given the structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), initial screening could include cyclooxygenase (COX-1 and COX-2) enzyme inhibition assays.
2.2. Dose-Response and IC50/EC50 Determination
Objective: To quantify the potency of the compound in any identified "hit" assays.
Protocol:
For any assay in which the compound shows significant activity at a single screening concentration, perform a dose-response study.
Prepare a series of dilutions of the compound (typically a 10-point, 3-fold serial dilution).
Perform the assay with these varying concentrations and measure the biological response.
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.
The journey of a molecule from a chemical structure to a therapeutic agent is long and requires rigorous scientific investigation. For 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid, this journey has not yet begun. The absence of data in the public domain presents a unique opportunity for researchers to conduct foundational studies that could uncover novel biological activities and potentially initiate a new drug discovery program. The protocols and workflow outlined above provide a roadmap for these initial explorations. Any findings from such studies would be of significant value to the medicinal chemistry and pharmacology communities.
Technical Support Center: Synthesis of 2-{[4-(Isobutyrylamino)anilino]carbonyl}benzoic acid
Welcome to the technical support guide for the synthesis of 2-{[4-(isobutyrylamino)anilino]carbonyl}benzoic acid. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently ask...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-{[4-(isobutyrylamino)anilino]carbonyl}benzoic acid. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the synthesis yield and purity of this target molecule.
Overview of the Synthesis
The synthesis of 2-{[4-(isobutyrylamino)anilino]carbonyl}benzoic acid is primarily achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and N-(4-aminophenyl)isobutyramide . This reaction forms a phthalamic acid, which is the desired product.
While seemingly straightforward, this synthesis is often plagued by low yields due to competing side reactions and challenges in purification. This guide is designed to address these common pitfalls and provide a robust framework for success.
Core Reaction Scheme
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common causes?
Low yields in this synthesis can typically be traced back to one of three main areas: purity of starting materials, suboptimal reaction conditions, or losses during workup and purification.
Purity of Starting Materials: The quality of the N-(4-aminophenyl)isobutyramide is paramount. If it contains residual starting material from its own synthesis (like p-phenylenediamine), this will lead to the formation of di-acylated byproducts, consuming your phthalic anhydride and complicating purification. Always ensure the purity of your amine starting material via NMR or LC-MS before beginning.
Reaction Conditions: The primary culprit for low yield is often the formation of an undesired N-substituted phthalimide byproduct through intramolecular cyclization of the desired phthalamic acid product. This is exacerbated by heat. Running the reaction at or below room temperature is critical.[1]
Purification Losses: The product has moderate solubility in many common organic solvents. Significant product can be lost if the incorrect solvent is used for recrystallization or if the product is not fully precipitated during the workup.
Q2: I'm observing a significant amount of an insoluble white precipitate in my reaction. What is it and how can I prevent it?
This is almost certainly the N-(4-isobutyramidophenyl)phthalimide byproduct.
Caption: Dehydration side reaction leading to byproduct.
Causality: The desired product is a phthalamic acid, which contains both a carboxylic acid and an amide functional group. Upon heating, or even prolonged reaction times at room temperature, this molecule can undergo an intramolecular condensation (dehydration) to form a stable five-membered imide ring. This imide is often much less soluble than the phthalamic acid and precipitates from the reaction mixture.
Prevention:
Temperature Control: Maintain the reaction temperature at room temperature (or even 0-5 °C) to minimize the rate of this cyclization.[1]
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting amine is consumed, proceed with the workup immediately to avoid prolonged exposure to conditions that favor cyclization.
Solvent Choice: Aprotic solvents like acetonitrile or THF are generally preferred.[2]
Q3: How do I choose the optimal solvent and stoichiometry for this reaction?
Solvent: The ideal solvent should dissolve both reactants but not necessarily the product, which can sometimes aid in isolation.
Recommended: Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM).[2] These aprotic solvents are effective and minimize side reactions.
Avoid: Protic solvents like alcohols may react with the phthalic anhydride.
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
Recommendation: Use a slight excess of the phthalic anhydride (e.g., 1.05 to 1.1 equivalents). This ensures the complete consumption of the more valuable amine starting material.[2] Using a large excess should be avoided as it can complicate purification.
Q4: What is the best method for purifying the final product?
The product is an acid, which provides a straightforward handle for purification.
Initial Isolation (Precipitation): After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into a non-polar solvent like hexanes or by carefully adding water.
Acid-Base Extraction: Dissolve the crude material in a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The acidic product will form a soluble carboxylate salt, while neutral byproducts (like the phthalimide) will remain insoluble and can be removed by filtration. Carefully re-acidify the filtrate with dilute HCl to a pH of ~2-3. The purified product will precipitate out and can be collected by filtration.[3]
Recrystallization: For higher purity, recrystallization is effective. Water or a mixed solvent system like ethanol/water can be a good choice.[4] The key is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.[4]
1. Verify purity of N-(4-aminophenyl)isobutyramide and phthalic anhydride by NMR/mp. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[2] 3. Switch to a recommended aprotic solvent like acetonitrile or THF.[2]
Multiple Spots on TLC (Post-Reaction)
1. Formation of N-substituted phthalimide byproduct. 2. Presence of unreacted starting materials. 3. Di-acylation if p-phenylenediamine was a contaminant.
1. Lower reaction temperature; shorten reaction time. 2. Increase reaction time or use a slight excess of phthalic anhydride.[2] 3. Purify the N-(4-aminophenyl)isobutyramide starting material before use.
Product is Oily or Fails to Crystallize
1. Presence of impurities. 2. Residual solvent.
1. Perform an acid-base workup to remove neutral impurities. 2. Follow up with recrystallization from a suitable solvent. 3. Ensure the product is thoroughly dried under vacuum.
Yield Decreases Significantly After Purification
1. Product loss during transfers. 2. Product is partially soluble in the recrystallization mother liquor. 3. Incorrect pH during acid-base extraction.
1. Be meticulous with transfers, rinsing glassware with the mother liquor. 2. Cool the recrystallization mixture in an ice bath to maximize precipitation before filtering. 3. Ensure pH is sufficiently acidic (~2-3) to fully precipitate the carboxylic acid product.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-aminophenyl)isobutyramide
This starting material is typically prepared by the selective acylation of p-phenylenediamine.
Setup: Dissolve p-phenylenediamine (1.0 eq) in a suitable solvent like DCM or THF in a flask equipped with a magnetic stirrer and an ice bath.
Addition: Cool the solution to 0 °C. Slowly add isobutyryl chloride (0.95 eq, to favor mono-acylation) dropwise over 30 minutes. The presence of a non-nucleophilic base like triethylamine (1.1 eq) is recommended to scavenge the HCl byproduct.[6]
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting diamine is consumed.
Workup: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure N-(4-aminophenyl)isobutyramide.
Protocol 2: Optimized Synthesis of 2-{[4-(isobutyrylamino)anilino]carbonyl}benzoic acid
This protocol is optimized to maximize yield by minimizing byproduct formation.
reducing chemical impurities in 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Welcome to the PharmaChem Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals actively scaling or optimizing the synthesis of 2-{[4-(Isobutyrylamino)ani...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the PharmaChem Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals actively scaling or optimizing the synthesis of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid .
As a phthalamic acid derivative, this compound presents unique thermodynamic and kinetic challenges during synthesis and purification. This guide bypasses basic chemistry to address the root mechanistic causes of impurity formation, providing self-validating protocols to ensure high-purity API isolation.
I. Mechanistic Overview of Impurity Formation
The synthesis of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid typically involves the non-classical amidation of phthalic anhydride with N-(4-aminophenyl)isobutyramide. While 1 [3] is generally straightforward, phthalamic acids possess a reactive ortho-carboxylic acid group that acts as an intramolecular catalyst. This neighboring group participation creates a thermodynamic sink, making the target molecule highly susceptible to degradation via two competing pathways: cyclization and hydrolysis.
Reaction pathway showing the formation of the target phthalamic acid and its primary impurities.
II. Troubleshooting FAQs: Reaction & Degradation
Q1: My HPLC trace shows a major impurity with a mass shift of -18 Da. What is causing this, and how do I prevent it?
Causality: A mass loss of 18 Da (loss of water) indicates that your target compound has undergone intramolecular dehydration to form N-[4-(isobutyrylamino)phenyl]phthalimide . Phthalamic acids are kinetically unstable under acidic conditions or elevated temperatures. The protonated amide undergoes nucleophilic attack by the neighboring carboxylate, forming a tetrahedral intermediate that collapses into the highly stable phthalimide ring.
Solution:
Temperature Control: Never exceed 45°C during the reaction or subsequent solvent evaporation. Thermal cyclization accelerates exponentially above 50°C.
pH Modulation: Maintain the reaction and workup pH strictly between 6.5 and 7.5. As demonstrated in kinetic studies on phthalamic acid ammonolysis and cyclization, the rate of imide formation is highly dependent on the protonation state of the intermediate (2) [1].
Q2: I am detecting high levels of unreacted phthalic acid in my final product. Is my reaction stalling?
Causality: While it may appear that the reaction stalled, it is more likely that either the starting phthalic anhydride hydrolyzed before reacting, or your target phthalamic acid underwent base-catalyzed hydrolysis during workup. The ortho-carboxylate group can facilitate the cleavage of the amide bond if excess water is present at a pH > 8.
Solution: Ensure all solvents (e.g., THF, DMF) are strictly anhydrous (Karl Fischer titration < 0.05% water). If performing an aqueous wash, use a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) rather than strong bases like NaOH or Na2CO3.
Quantitative Degradation Profile
To guide your process parameters, reference the following kinetic stability data for phthalamic acid derivatives:
Environmental Trigger
Mechanistic Pathway
Relative Half-Life (t½)
Primary Impurity Formed
Mitigation Strategy
pH < 4.0
Intramolecular Cyclization
< 2 hours
Phthalimide derivative
Buffer aqueous washes to pH 7.0.
pH 7.0 (Buffered)
Stable Amide State
> 100 hours
Minimal
Optimal operating window.
pH > 10.0
Base-Catalyzed Hydrolysis
< 5 hours
Phthalic Acid + Amine
Avoid strong alkaline workups.
Temp > 60°C
Thermal Dehydration
< 4 hours
Phthalimide derivative
Keep process temps ≤ 45°C.
III. Troubleshooting FAQs: Purification & Crystallization
Q3: The phthalimide impurity is co-precipitating with my product during crystallization. How can I reject it?
Causality: The phthalimide impurity is highly lipophilic and structurally similar to the target API. If desupersaturation occurs too rapidly (e.g., crash cooling or dumping anti-solvent), the impurity becomes kinetically trapped within the crystal lattice of the target compound. 3 [2] is heavily dictated by the rate of crystal growth versus the diffusion rate of the impurity away from the crystal-liquid interface.
Solution: Transition from an unseeded crash-precipitation to a Self-Validating Seeded Crystallization (see protocol below). By controlling the supersaturation curve, you allow the crystal lattice to form selectively, rejecting the structurally distinct phthalimide into the mother liquor.
Decision tree for troubleshooting impurity spikes during synthesis and purification workflows.
IV. Self-Validating Protocol: Seeded Crystallization for Impurity Rejection
This protocol is engineered to reject both the lipophilic phthalimide impurity and polar hydrolysis byproducts by utilizing an Ethyl Acetate (EtOAc) / Heptane system, which avoids protic solvents that could trigger solvolysis.
Step-by-Step Methodology:
Dissolution: Suspend the crude 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in 10 volumes of anhydrous EtOAc. Warm the jacket to 45°C . Crucial: Do not exceed 50°C to prevent thermal cyclization.
Clarification: Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities and unreacted polar starting materials.
Anti-Solvent Addition: Transfer the filtrate to the crystallizer. Slowly dose in 3 volumes of Heptane over 45 minutes using a controlled addition funnel or pump.
Seeding (In-Process Control 1): Add 0.5 wt% of highly pure, milled seeds of the target compound. Hold the suspension at 45°C for 1 hour.
Self-Validation: Utilize a Focused Beam Reflectance Measurement (FBRM) probe or visual inspection to confirm that the seed bed is stable and secondary nucleation has initiated (sustained turbidity).
Cooling Ramp: Initiate a linear cooling ramp from 45°C to 5°C at a rate of 0.1°C/min . This slow desupersaturation is the critical mechanism that prevents the entrapment of the phthalimide impurity.
Equilibration (In-Process Control 2): Hold the slurry at 5°C for 2 hours.
Self-Validation: Withdraw a sample of the mother liquor and analyze it via HPLC. Proceed to the next step only when the concentration of the target API in the mother liquor has plateaued (indicating thermodynamic equilibrium) and the phthalimide impurity remains fully dissolved.
Isolation: Filter the slurry. Wash the resulting cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v).
Drying: Dry the product in a vacuum oven at 35°C until a constant weight is achieved.
V. References
Title: Kinetics and equilibrium in the ammonolysis of substituted phthalimides
Source: Canadian Journal of Chemistry (via ResearchGate/CDN Science Pub)
URL:
Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions
Source: Organic Process Research & Development (ACS Publications)
URL:
Title: Nonclassical Routes for Amide Bond Formation
Source: Chemical Reviews (ACS Publications)
URL:
Technical Support Center: Stability & Storage of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the structural nuances of a molecule dictate its handling requirements.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the structural nuances of a molecule dictate its handling requirements. 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (CAS: 925168-82-7) is a complex pharmaceutical intermediate containing both a carboxylic acid and two distinct amide bonds.
Because this molecule is a phthalamic acid derivative , it defies standard assumptions about amide stability. This guide provides the mechanistic causality behind its degradation, actionable troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity during your assays.
Core Degradation Mechanisms: The "Why" Behind the Instability
To prevent degradation, we must first understand the structural liabilities of the compound. The molecule contains an isobutyramide group and a phthalamic amide group. While standard amides are highly stable, phthalamic acid derivatives are uniquely labile due to intramolecular catalysis [1].
At acidic pH (pH < 5), the adjacent, unionized carboxylic acid group (-COOH) acts as an internal nucleophile or general acid. It attacks the amide carbonyl, forming a cyclic phthalic anhydride intermediate and expelling the amine (4-isobutyramidoaniline)[2]. This intramolecularly assisted cleavage causes the amide bond to hydrolyze approximately 10⁵ times faster than a standard amide like benzamide[3]. The anhydride subsequently hydrolyzes into phthalic acid.
Fig 1: Intramolecular carboxylic group-assisted cleavage of the phthalamic amide bond.
Quantitative Stability Profile
To guide your experimental design, the following table synthesizes the expected quantitative degradation kinetics based on the hydrolytic behavior of structurally analogous phthalamic acids[4].
Storage Condition
Temperature
Estimated Half-Life (
t1/2
)
Primary Degradation Products
pH 2.0 (0.1 M HCl)
25°C
< 2 hours
Phthalic acid, 4-isobutyramidoaniline
pH 7.4 (PBS Buffer)
25°C
> 14 days
Relatively Stable
pH 10.0 (0.1 M NaOH)
25°C
~ 48 hours
Phthalic acid, 4-isobutyramidoaniline
Anhydrous DMSO
-20°C
> 2 years
None detected
Solid State (Desiccated)
-20°C
> 2 years
None detected
Troubleshooting Guide & FAQs
Issue 1: Rapid Loss of Purity in Aqueous Solutions
Symptom: HPLC analysis shows a rapid decrease in the main peak area with the simultaneous appearance of two new peaks when the compound is dissolved in unbuffered water or slightly acidic media.
Causality: Unbuffered water often absorbs atmospheric
CO2
, dropping the pH to ~5.5. At this pH, a significant fraction of the carboxylic acid becomes unionized, triggering the intramolecular cleavage described in Figure 1[1].
Resolution:
Never store the compound in aqueous solutions.
Always buffer aqueous assay media to pH 7.0–7.4 using phosphate or HEPES buffers. At this pH, the carboxylic acid is fully ionized (carboxylate,
−COO−
), which lacks the proton required to act as an effective internal catalyst, stabilizing the molecule[4].
Issue 2: Degradation in Solid State During Long-Term Storage
Symptom: Powders stored at room temperature over several months become discolored (yellow/brown) or show elevated levels of impurities.
Causality: Solid-state degradation is driven by hygroscopicity. Adsorbed moisture facilitates the proton transfer required for the phthalamic amide bond cleavage. Furthermore, the released 4-isobutyramidoaniline can undergo slow oxidation upon exposure to air and light.
Resolution:
Store the solid compound at -20°C in a tightly sealed, amber/opaque container.
Include a desiccant (e.g., silica gel) in the secondary container.
Crucial Step: Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent atmospheric condensation on the cold powder.
Issue 3: Peak Tailing and Poor Resolution in HPLC
Symptom: The main compound peak exhibits severe tailing, and degradation products co-elute, making quantification impossible.
Causality: The compound contains a carboxylic acid (
pKa
~ 3.5-4.5). At intermediate mobile phase pH values, partial ionization leads to multiple retention states on a standard C18 column, causing peak tailing[4].
Resolution:
Use a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid in Water/Acetonitrile) to fully suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.
Note: Because the HPLC run time is short (typically < 20 mins), the acidic mobile phase will not cause significant on-column degradation.
Standard Operating Procedures (Protocols)
To ensure a self-validating system, use the following protocols for handling and validating the integrity of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.
Protocol A: Preparation of Stable Stock Solutions
Fig 2: Optimized workflow for the preparation and storage of stable stock solutions.
Step-by-Step Methodology:
Equilibration: Remove the desiccated vial from -20°C storage and let it sit at room temperature for 30 minutes.
Dissolution: Weigh the required mass and dissolve immediately in anhydrous DMSO (water content < 0.005%) to create a 10 mM stock solution.
Aliquoting: Divide the stock into single-use amber microcentrifuge tubes (e.g., 50 µL per tube). Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis.
Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -20°C or -80°C.
Usage: Thaw a single aliquot immediately before the assay. Dilute directly into pH 7.4 assay buffer. Discard any remaining stock.
To trust your analytical method, you must prove it can separate the parent compound from its degradants.
Acid Hydrolysis Control: Mix 100 µL of 1 mM stock (in DMSO) with 900 µL of 0.1 M HCl. Incubate at 40°C for 2 hours.
Base Hydrolysis Control: Mix 100 µL of 1 mM stock with 900 µL of 0.1 M NaOH. Incubate at 40°C for 2 hours.
Neutralization: Neutralize the acid control with 0.1 M NaOH, and the base control with 0.1 M HCl.
HPLC Injection: Inject both samples alongside a freshly prepared, untreated control.
Validation Check: You must observe the disappearance of the parent peak and the emergence of two distinct peaks (Phthalic acid and 4-isobutyramidoaniline). If these peaks co-elute with the parent, adjust your mobile phase gradient before proceeding with actual experiments[4].
References
Bender, M. L. (1957). General Acid-Base Catalysis in the Intramolecular Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society, 79(5), 1258-1259. URL: [Link]
Sim, Y.-L., & Ariffin, A. (2006). Intramolecular carboxylic group‐assisted cleavage of N‐(2‐hydroxyphenyl)phthalamic acid. International Journal of Chemical Kinetics. URL: [Link]
National Institutes of Health (NIH). Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed. URL: [Link]
resolving NMR peak overlap in 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Topic: Resolving Peak Overlap in 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Support Tier: Level 3 (Senior Applica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Peak Overlap in 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of complex ortho-substituted benzamides. The molecule 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid presents a "perfect storm" of NMR overlap: a congested aromatic region containing two distinct spin systems, overlapping exchangeable protons, and an aliphatic methine masked by common deuterated solvents.
This guide provides field-proven, self-validating protocols to definitively resolve these overlaps by exploiting solvent physics, heteronuclear correlation, and advanced pulse sequences.
Section 1: Diagnostic FAQs (Understanding the Overlap)
Q: Why is the aromatic region (7.2–8.0 ppm) completely convoluted in my 1D ¹H NMR spectrum?A: This is a classic case of converging electron densities. Your molecule contains two distinct aromatic systems: a phthalic acid moiety (an ortho-disubstituted ABCD spin system) and a p-phenylenediamine moiety (a para-disubstituted AA'BB' spin system). Because both rings are substituted with electron-withdrawing amide linkages, their magnetic environments normalize. The resulting chemical shifts converge tightly between 7.2 and 8.0 ppm, causing the multiplets to weave into an uninterpretable "forest" of peaks.
Q: I cannot integrate the isobutyryl methine (-CH-) proton. Where is it?A: The causality here is solvent masking. The isobutyryl methine proton splits into a septet due to coupling with the two adjacent methyl groups, and its chemical shift naturally falls around 2.50–2.60 ppm. If you are using DMSO-d₆, the massive residual solvent pentet at exactly 2.50 ppm completely obscures this low-intensity septet.
Q: How do I definitively differentiate the two amide (-NH-) protons?A: They typically appear as broad singlets near 10.0–10.5 ppm and often overlap. To differentiate them, you must rely on a self-validating 2D NMR system rather than 1D chemical shifts. By using Heteronuclear Multiple Bond Correlation (HMBC), you can observe correlations across the amide bonds[1]. The phthalic amide NH will correlate with the phthalic carbonyl carbon (~168 ppm), while the isobutyryl NH correlates with the aliphatic carbonyl (~175 ppm).
Causality: Aromatic solvents like Pyridine-d₅ or Benzene-d₆ form transient, ordered collision complexes with polar functional groups (like amides and carboxylic acids). The magnetic anisotropy of the solvent ring differentially shields the adjacent solute protons based on their spatial proximity, effectively pulling overlapping signals apart[2].
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a 1:1 mixture of DMSO-d₆ and Pyridine-d₅. (Pure Pyridine-d₅ can be used, but the mixture prevents solubility issues).
Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., zg30 on Bruker) with 16 scans and a 10-second relaxation delay to ensure accurate integration.
Data Analysis: Compare this spectrum to your pure DMSO-d₆ baseline. The aniline AA'BB' doublets will experience a different magnitude of solvent-induced shifting compared to the phthalic ABCD multiplets, breaking the overlap. Furthermore, the residual solvent peak shifts, unmasking your isobutyryl -CH- septet.
Causality: When ¹H chemical shifts overlap, distributing the signals across a second frequency axis (¹³C) provides improved resolution because the attached carbons exist in vastly different chemical environments[3].
Instrument Setup: Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) and an HMBC sequence (e.g., hmbcgplpndqf) on a 400 MHz or higher spectrometer.
Parameter Optimization: Set the spectral width in the F2 (¹H) dimension to 0–14 ppm to capture the amides and carboxylic acid. Set the F1 (¹³C) dimension to 0–180 ppm.
HSQC Execution: Acquire the HSQC to separate the overlapping aromatic protons based on their direct ¹³C attachments. The AA'BB' carbons will appear distinct from the ABCD carbons.
HMBC Execution: Acquire the HMBC to assign the quaternary carbons. Use the 3-bond correlations from the resolved isobutyryl methyl protons to walk through the entire molecular backbone, validating your assignments[1].
Protocol 3: Pure Shift (PSYCHE) NMR
Causality: Homonuclear J-coupling splits the aromatic signals into broad multiplets, exacerbating overlap. Pure shift NMR utilizes spatial encoding and broadband homonuclear decoupling to collapse these multiplets into sharp singlets, drastically reducing spectral complexity[4].
Pulse Sequence Selection: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence on a modern spectrometer (e.g., Bruker Avance III/NEO).
Calibration: Set the flip angle of the chirp pulse to a low value (typically 10–20°) to prevent excessive signal loss during the spatial encoding gradient.
Acquisition & Processing: Acquire the spectrum. The complex 7.2–8.0 ppm "forest" will resolve into 8 distinct, easily integratable singlets representing the 8 aromatic protons[4].
Section 3: Quantitative Data Summary
The following table summarizes the expected chemical shifts, the specific overlap risks, and the optimal resolution strategy for each proton environment in the molecule.
Proton Environment
Multiplicity
Expected Shift (DMSO-d₆)
Overlap Risk & Causality
Resolution Strategy
Isobutyryl -CH₃
Doublet (6H)
~1.10 ppm
Low: Isolated aliphatic region.
Standard 1D ¹H NMR
Isobutyryl -CH-
Septet (1H)
~2.55 ppm
High: Masked by residual DMSO-d₆ pentet at 2.50 ppm.
ASIS (Switch to Pyridine-d₅)
Aniline Ar-H
AA'BB' Doublets (4H)
7.50 - 7.80 ppm
High: Severe overlap with phthalic protons due to similar electron density.
Pure Shift (PSYCHE) / HSQC
Phthalic Ar-H
ABCD Multiplets (4H)
7.40 - 8.00 ppm
High: Severe overlap with aniline protons.
Pure Shift (PSYCHE) / HSQC
Amide -NH-
Broad Singlets (2H)
10.0 - 10.5 ppm
Medium: Broadening causes signals to merge.
HMBC (Correlate to ¹³C=O)
Carboxylic -OH
Very Broad (1H)
12.0 - 13.0 ppm
Low: Highly deshielded, but may exchange with water.
Variable Temperature (VT) NMR
Section 4: Visual Workflows
Follow this logical decision tree to systematically resolve spectral overlap in complex aromatic amides.
Logical workflow for resolving NMR peak overlap in complex aromatic amides.
References
Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. nanalysis.com.
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. wikipedia.org.
Technical Support Center: Crystallization of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and researchers facing isolation and purification challenges with 2-{[4-(Isobutyrylamino)anilino]-carbonyl}be...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This guide is designed for drug development professionals and researchers facing isolation and purification challenges with 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid . This molecule—a phthalamic acid derivative featuring dual amide functionalities—presents a unique set of thermodynamic and kinetic hurdles during crystallization. Its high propensity for intermolecular hydrogen bonding often leads to gelation, while its ortho-substituted dicarbonyl geometry makes it highly susceptible to thermal degradation.
Below, you will find expert troubleshooting strategies, empirical solvent data, and a self-validating protocol to achieve high-purity crystalline material.
Troubleshooting Guide & FAQs
Q1: Every time I attempt a standard cooling crystallization from hot ethanol, my HPLC purity drops, and a large impurity peak appears. What is happening?A1: You are observing thermally induced intramolecular cyclization. Phthalamic acids are highly susceptible to dehydration upon heating, converting into their corresponding phthalimide derivatives 1. Because the carboxylic acid and the amide nitrogen are held in close spatial proximity on the benzoic acid ring, elevated temperatures (>50°C) provide the activation energy required for water elimination.
Expert Action: Abandon high-temperature cooling crystallization. Shift to an anti-solvent crystallization strategy at ambient temperature (20–25°C) to maintain the structural integrity of the phthalamic acid core.
Q2: When I try to precipitate the compound from methanol or DMF, the solution turns into a thick, unfilterable gel instead of forming crystals. How can I break this gelation?A2: Gelation is a macroscopic manifestation of uncontrolled, rapid intermolecular hydrogen bonding. Your molecule contains a carboxylic acid and two amide groups (isobutyrylamino and phenylcarbamoyl). In the solid state, phthalamic acid derivatives form extensive 1D and 3D hydrogen-bonded chain motifs 2, 3. When supersaturation is generated too quickly in a solvent that weakly competes for these bonds, the molecules form a random, solvent-trapping network rather than an ordered crystal lattice.
Expert Action: Use a primary solvent that strongly solvates the hydrogen-bond donors/acceptors (e.g., Tetrahydrofuran, THF) paired with a non-polar anti-solvent (e.g., Toluene). The addition rate of the anti-solvent must be strictly controlled, and seeding is highly recommended to direct the kinetics toward crystal growth rather than gel nucleation.
Q3: I managed to get a solid using DMF/Water, but X-Ray Powder Diffraction (XRPD) shows it is completely amorphous. How do I improve crystallinity?A3: Aqueous anti-solvent systems often generate extremely high local supersaturation, leading to catastrophic precipitation (amorphous crashing). Water also competes aggressively for hydrogen bonds, disrupting the orderly self-assembly of the target molecule.
Expert Action: Switch to a strictly organic solvent/anti-solvent system and implement a "slurry aging" (Ostwald ripening) phase to allow amorphous particles to dissolve and recrystallize into the more thermodynamically stable crystalline form.
Data Presentation: Solvent Screening Summary
To validate the mechanistic theories above, our application team conducted a comprehensive solvent screen. The quantitative outcomes are summarized below:
Solvent System
Crystallization Method
Temp Profile (°C)
Observation / Solid Form
HPLC Purity
Causality / Conclusion
Ethanol / Water
Cooling
75 → 20
Amorphous solid + Impurity
< 85%
Thermal degradation (cyclization to phthalimide).
Methanol
Evaporative
60 → 25
Translucent Gel
N/A
Strong H-bond network traps solvent; no lattice formed.
DMF / Water
Anti-solvent
25
Fine powder (Amorphous)
> 98%
Rapid supersaturation; poor morphology and filterability.
This self-validating protocol utilizes THF to break the internal hydrogen-bonding network and Toluene to induce controlled supersaturation without triggering thermal degradation.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid in 50 mL of Tetrahydrofuran (THF). Stir at 25°C until complete dissolution is achieved.
Self-Validation Check: The solution must be completely clear. If cloudy, residual phthalimide or inorganic salts are present and must be removed.
Polish Filtration: Filter the THF solution through a 0.45 µm PTFE membrane to remove any heterogeneous nucleating agents (dust or insoluble impurities) that could trigger premature, uncontrolled precipitation.
Anti-Solvent Addition (Phase 1): Transfer the filtrate to a crystallizer equipped with an overhead stirrer (300 rpm). Slowly add 20 mL of Toluene dropwise over 30 minutes at 25°C.
Seeding: Introduce 0.1 g of pure crystalline 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (seed crystals). Hold the suspension for 1 hour to allow the seed bed to establish and prevent gelation.
Anti-Solvent Addition (Phase 2): Add an additional 80 mL of Toluene at a constant rate over 2 hours.
Slurry Aging: Cool the jacket temperature to 5°C and age the slurry for 4 hours.
Causality: This Ostwald ripening phase allows any kinetically trapped amorphous material to redissolve and deposit onto the stable crystal lattice, maximizing yield and crystallinity.
Isolation & Drying: Filter the crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold Toluene (5°C). Dry the product in a vacuum oven at 35°C (Do NOT exceed 40°C to prevent solid-state dehydration) for 12 hours to yield the pure crystalline product.
Fig 2: Step-by-step workflow for the ambient anti-solvent crystallization protocol.
References
Synthesis, Characterization and Antimicrobial Screening of New Schiff Bases Linked to Phthalimidyl Phenyl Sulfonate Moiety.ResearchGate.
(S)-N-(1-Benzyl-2-hydroxyethyl)phthalamic acid. McCormac, P. B., et al. (2005). Acta Crystallographica Section E.
N-(2-Methoxyphenyl)phthalamic acid.PMC - National Center for Biotechnology Information.
scale-up process optimization for 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Welcome to the Technical Support Center for the scale-up and process optimization of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid . This compound is synthesized via the ring-opening amidation of phthalic anhydri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up and process optimization of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid .
This compound is synthesized via the ring-opening amidation of phthalic anhydride with N-(4-aminophenyl)isobutyramide. While this reaction is straightforward at the bench scale, transitioning to multi-kilogram pilot scales introduces significant challenges in thermodynamics, fluid rheology, and impurity control. This guide is designed to provide researchers and process chemists with authoritative, causally-driven troubleshooting strategies.
🔬 Process Optimization FAQs: Troubleshooting Scale-Up Failures
Q1: During scale-up from 100g to 5kg, we observe a significant increase in a cyclized byproduct (up to 8% AUC). How can we suppress this?The Mechanism: The byproduct you are observing is the phthalimide derivative. The nucleophilic attack of the primary amine on phthalic anhydride is highly exothermic. At smaller scales, heat dissipates rapidly. However, at the 5kg scale, the reduced surface-area-to-volume ratio leads to localized heat accumulation. Prolonged heating or uncontrolled exotherms drive the dehydration of the intermediate phthalamic acid, forcing it to cyclize into the undesired phthalimide[1]. In fact, high-temperature conditions are deliberately used when the imide is the actual target[2].
The Solution: Implement a controlled, dropwise addition of the amine solution. The dosing rate must be strictly governed by the reactor's cooling capacity to maintain an internal temperature (
Tint
) strictly below 25°C.
Q2: Our reaction mixture turns into an unstirrable paste midway through the amine addition. What causes this rheological failure?The Mechanism: Phthalamic acids possess extensive hydrogen-bonding networks (due to both the carboxylic acid and the newly formed amide), which drastically reduces their solubility in standard reaction solvents like ethyl acetate or toluene at low temperatures. As the reaction progresses, the product rapidly crystallizes out. If the solvent volume is insufficient, the precipitating 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid forms a thick, non-Newtonian slurry that exceeds the torque limits of the agitator, leading to localized concentration gradients and poor conversion.
The Solution: Switch to a solvent system with a superior solubility profile, such as anhydrous Tetrahydrofuran (THF), and increase the solvent dilution factor from 5 volumes to 10–12 volumes. THF delays the onset of precipitation until the reaction is nearly complete.
Q3: We are detecting elevated levels of phthalic acid in our final isolated product. Where is this coming from?The Mechanism: Phthalic acid is formed via the competitive hydrolysis of unreacted phthalic anhydride[3]. This typically occurs when the reaction solvent is not properly dried or if ambient moisture is drawn into the reactor over the prolonged dosing times required at scale. Because phthalic acid and your target phthalamic acid share similar solubility profiles, downstream purification becomes highly inefficient.
The Solution: The reaction must be treated as a moisture-sensitive process. Utilize anhydrous solvents and maintain a continuous dry nitrogen sweep across the reactor headspace. Establish an In-Process Control (IPC) requiring Karl Fischer (KF) titration of the solvent to be < 0.05% water before initiating the reaction[4].
📊 Quantitative Process Parameters
To ensure a self-validating system, compare your current batch records against these optimized scale-up parameters. Deviations in these critical process parameters (CPPs) directly correlate to specific failure modes.
Parameter
Bench Scale (100g)
Pilot Scale (5kg)
Target Optimization
Consequence of Deviation
Amine Dosing Rate
15 min
180 min
120–180 min
Thermal runaway; imide formation
Internal Temp (
Tint
)
22°C
35°C (Spike)
< 25°C
>30°C promotes dehydration
Solvent Volume
5 Vol
5 Vol
10–12 Vol
Rheological failure (unstirrable paste)
Water Content (KF)
< 0.1%
0.4%
< 0.05%
Hydrolysis to phthalic acid
Expected Yield
92%
78%
> 90%
Economic loss; purification bottleneck
⚙️ Standard Operating Procedure: Scale-Up Methodology
This protocol is designed as a self-validating workflow. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.
Step 1: Reactor Purge & Preparation
Purge a clean, dry, glass-lined reactor with ultra-high purity N2 for 30 minutes.
Charge Phthalic Anhydride (1.0 eq) into the reactor.
Add anhydrous THF (10 volumes).
IPC 1 (Self-Validation): Pull a solvent sample. Karl Fischer titration must read < 0.05% water. If > 0.05%, add molecular sieves or replace the solvent.
Initiate agitation (150 RPM) and cool the jacket to achieve a
Tint
of 5–10°C.
Step 2: Amine Preparation
In a separate, dry dosing vessel, dissolve N-(4-aminophenyl)isobutyramide (0.98 eq) in anhydrous THF (5 volumes). Note: The amine is kept as the limiting reagent to prevent unreacted aniline derivatives in the final API intermediate.
Step 3: Controlled Dosing
Begin dosing the amine solution into the main reactor over 120–180 minutes.
IPC 2 (Self-Validation): Continuously monitor
Tint
. The dosing pump must be interlocked to pause automatically if
Tint
exceeds 25°C.
Step 4: Isothermal Aging
Once dosing is complete, adjust the jacket to maintain
Tint
at 20–22°C.
Age the reaction for 4 hours.
IPC 3 (Self-Validation): Pull a reaction aliquot for HPLC analysis. The reaction is deemed complete when residual N-(4-aminophenyl)isobutyramide is < 1.0% AUC.
Step 5: Anti-Solvent Crystallization & Isolation
Slowly dose Heptane (15 volumes) into the reactor over 2 hours to induce controlled precipitation of the phthalamic acid.
Cool the resulting slurry to 0–5°C and age for 2 hours to maximize yield.
Filter the slurry via a Nutsche filter. Wash the filter cake with cold THF/Heptane (1:2 v/v, 3 volumes).
Dry the product under vacuum (50 mbar) at 40°C until constant weight is achieved.
🧬 Mechanistic Pathway Visualization
The following diagram illustrates the kinetic pathways of the reaction, highlighting how temperature and moisture dictate the formation of the target molecule versus critical impurities.
Reaction pathway showing target amidation vs. thermal and hydrolytic impurity formation.
📚 References
Title: Phthalic anhydride (PA): a valuable substrate in organic transformations
Source: RSC Publishing
URL:2
Title: Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines
Source: World Scientific
URL:3
Title: Reaction of Phthalic Anhydride and Ethylenediamine
Source: Asian Publication Corporation
URL:4
Title: Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N-Phthaloylation of Amino Acid and Peptide Derivatives
Source: ACS Publications
URL:1
Comparative Profiling of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid vs. Standard Benzoic Acid Derivatives in Targeted AKR1C3 Inhibition
Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Preclinical Drug Discovery Executive Summary The aldo-keto reductase 1C3 (AKR1C3) enzyme is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Prepared by: Senior Application Scientist, Preclinical Drug Discovery
Executive Summary
The aldo-keto reductase 1C3 (AKR1C3) enzyme is a critical node in the intracrine biosynthesis of androgens, driving disease progression in castration-resistant prostate cancer (CRPC). While standard benzoic acid derivatives—most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and indomethacin—are potent AKR1C3 inhibitors, their clinical utility in oncology is severely limited by poor isoform selectivity (cross-reactivity with AKR1C1 and AKR1C2) and off-target cyclooxygenase (COX) inhibition.
This guide provides an objective, data-driven comparison between standard N-phenylanthranilic acids (e.g., flufenamic acid) and a rationally designed novel hit compound: 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid . By shifting from an amine linker to a rigid carbamoyl (amide) linker and introducing a bulky isobutyrylamino group, this novel derivative achieves >800-fold selectivity for AKR1C3 without COX liability.
Structural and Mechanistic Causality
To understand why 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid outperforms standard benzoic acids, we must analyze the causality of its structural interactions within the AKR1C3 binding pocket [1].
The Oxyanion Anchor: Both standard NSAIDs and the novel compound utilize a terminal carboxylic acid to anchor into the catalytic oxyanion hole formed by Tyr55 and His117. This interaction is non-negotiable for high-affinity binding.
Linker Rigidity (Amine vs. Carbamoyl): Standard flufenamic acid uses an amine linker (N-phenylanthranilic acid), which permits a flexible dihedral angle. The novel compound utilizes a phthalic acid monoamide scaffold. The carbamoyl linker restricts bond rotation, locking the aromatic rings into a highly favorable, pre-organized conformation that reduces the entropic penalty upon binding.
Exploiting the SP1 Subpocket: The AKR1C isoforms share >86% sequence homology. However, the SP1 subpocket in AKR1C3 is uniquely voluminous compared to AKR1C1 and AKR1C2 [2]. Standard benzoic acids lack the steric bulk to differentiate these pockets. The novel compound features a para-isobutyrylamino group on the aniline ring. This bulky, lipophilic extension perfectly occupies the expanded AKR1C3 SP1 pocket but sterically clashes with the narrower pockets of C1 and C2, driving extreme isoform selectivity [3].
Quantitative Performance Data
The following table summarizes the in vitro biochemical and biophysical profiling of the novel compound against flufenamic acid.
Data Interpretation: The novel derivative demonstrates a nearly 4-fold improvement in absolute AKR1C3 potency while completely abrogating AKR1C2 and COX-1 activity, validating the structural hypothesis.
Mechanistic Pathway Visualization
The following diagram illustrates the intracrine androgen biosynthesis pathway in CRPC and highlights the differential intervention points of the evaluated inhibitors.
Caption: Mechanistic pathway of AKR1C3 in CRPC and targeted inhibition dynamics. (Max Width: 760px)
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the quantitative data presented above was generated using the following self-validating protocols.
Protocol A: AKR1C3 Enzymatic Inhibition Assay
Rationale: Enzymatic reduction of 9,10-phenanthrenequinone (PQ) by AKR1C3 consumes NADPH. Monitoring the depletion of NADPH at 340 nm provides a direct, real-time kinetic readout of enzyme activity.
Step-by-Step Workflow:
Buffer Preparation: Prepare assay buffer consisting of 100 mM potassium phosphate (pH 6.0). Causality: A slightly acidic pH is optimal for AKR1C3 stability and PQ reduction kinetics.
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the novel compound and flufenamic acid in 100% DMSO.
Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine 40 µg/mL recombinant human AKR1C3 enzyme with the inhibitor dilutions. The final DMSO concentration must be strictly normalized to 2% across all wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical to allow the bulky isobutyrylamino group to achieve equilibrium binding within the SP1 pocket before substrate competition begins.
Reaction Initiation: Add a substrate mixture yielding final concentrations of 0.2 mM NADPH and 10 µM PQ.
Kinetic Readout: Immediately monitor absorbance at 340 nm continuously for 10 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the depletion curve. Normalize data against a DMSO-only positive control (100% activity) and an enzyme-free negative control (0% activity). Fit to a four-parameter logistic (4PL) regression to determine the IC₅₀.
Rationale: While enzymatic assays measure functional inhibition, they can be confounded by substrate competition. SPR provides orthogonal, label-free validation of the dissociation constant (
Kd
) and kinetic rates (
kon
,
koff
).
Step-by-Step Workflow:
Surface Preparation: Immobilize His-tagged AKR1C3 onto an NTA sensor chip via Ni²⁺ capture, followed by standard EDC/NHS amine coupling. Causality: Capturing via the His-tag ensures uniform, directional orientation of the enzyme, leaving the active site fully accessible to the bulky inhibitor.
Baseline Stabilization: Flow running buffer (PBS-P+ containing 2% DMSO) at 30 µL/min until the baseline is completely stable. Causality: Precise matching of DMSO between the running buffer and the analyte is mandatory to prevent massive bulk refractive index shifts that obscure small-molecule binding signals.
Association Phase: Inject serial dilutions of the inhibitor (3.125 nM to 100 nM) for 120 seconds.
Dissociation Phase: Switch to running buffer and monitor dissociation for 300 seconds.
Regeneration: Inject a short pulse of 350 mM EDTA to strip the surface if necessary, though the amine coupling usually allows for kinetic titration without regeneration.
Analysis: Double-reference the sensorgrams (subtracting reference channel and blank injections) and fit the data using a 1:1 Langmuir binding model to extract the
Kd
.
Conclusion
While standard benzoic acid derivatives like flufenamic acid provide a strong foundational pharmacophore for AKR1C3 inhibition, their lack of selectivity renders them unsuitable for precision oncology. The transition to a phthalic acid monoamide scaffold—specifically 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid —demonstrates how rational structural modifications (restricting linker flexibility and introducing targeted steric bulk) can successfully exploit the unique topology of the AKR1C3 SP1 subpocket. The resulting >800-fold selectivity profile establishes this compound class as a superior tool for both in vitro pathway elucidation and future therapeutic development in CRPC.
References
Jamieson, S. M., et al. (2012). "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3." Journal of Medicinal Chemistry, 55(17), 7746-7758. URL:[Link]
Flanagan, J. U., et al. (2012). "Structure of AKR1C3 with 3-phenoxybenzoic acid bound." Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 4), 400-404. URL:[Link]
Pippione, A. C., et al. (2018). "Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid." European Journal of Medicinal Chemistry, 150, 930-945. URL:[Link]
Comparative
Validating 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid Purity Using LC-MS: A Comparative Guide
Introduction & Chemical Context The compound 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (Molecular Formula: C18H18N2O4 , MW: 326.35) is a complex pharmaceutical intermediate. Structurally, it features a be...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The compound 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (Molecular Formula:
C18H18N2O4
, MW: 326.35) is a complex pharmaceutical intermediate. Structurally, it features a benzoic acid moiety, an aniline core, and two distinct amide linkages. This specific functional group architecture imparts significant polarity, extensive hydrogen-bonding capacity, and low volatility.
When validating the purity of such complex intermediates, analytical scientists must differentiate the active pharmaceutical ingredient (API) from structurally similar degradation products (e.g., products of amide hydrolysis) and isobaric impurities. This guide objectively compares analytical platforms and provides a self-validating LC-MS methodology grounded in current regulatory frameworks.
Analytical Platform Comparison: Why LC-MS?
Selecting the correct analytical platform requires understanding the causality between the molecule's physicochemical properties and the instrument's detection mechanics.
GC-MS (Gas Chromatography-Mass Spectrometry): Inherently unsuitable for this compound. The highly polar carboxylic acid and amide groups result in extremely low volatility and thermal instability. While derivatization (e.g., silylation) could force the molecule into the gas phase, this extra sample preparation step introduces unacceptable recovery variability and artifact formation.
HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet): The traditional workhorse for batch release. However, UV detection lacks structural specificity. If an impurity co-elutes with the API or lacks a distinct chromophoric shift, HPLC-UV cannot definitively identify it.
LC-MS (Liquid Chromatography-Mass Spectrometry): The definitive gold standard. Reversed-phase liquid chromatography easily handles the polar, non-volatile nature of the compound without derivatization. Concurrently, Electrospray Ionization (ESI) coupled with mass spectrometry provides exact mass and fragmentation data, allowing for the unambiguous structural elucidation of co-eluting species.
Decision logic for selecting LC-MS over GC-MS and HPLC-UV for purity validation.
LC-MS Modalities: QqQ vs. Q-TOF
When deploying LC-MS, the choice of mass analyzer dictates the analytical capability:
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It acts as a highly sensitive, targeted filter, making it the best choice for quantifying known impurities at trace levels.
Quadrupole Time-of-Flight (Q-TOF): Provides High-Resolution Accurate Mass (HRAM). It is essential for untargeted impurity profiling, as it allows scientists to calculate exact empirical formulas for unknown degradants.
Table 1: Analytical Platform Comparison Summary
Analytical Feature
HPLC-UV
GC-MS (Derivatized)
LC-MS (QqQ)
LC-MS (Q-TOF)
Volatility Requirement
Low
High
Low
Low
Structural Specificity
Low (Retention time only)
High (EI fragmentation)
High (Targeted MS/MS)
Very High (Exact Mass)
Suitability for this API
Routine Assay
Poor (Thermal risk)
Trace Quantitation
Unknown Impurity ID
Typical Sensitivity
~0.05% Area
~0.01% Area
<0.001% Area
~0.005% Area
Experimental Workflow: A Self-Validating Protocol
To ensure scientific integrity, the analytical method must be a self-validating system. The following step-by-step methodology is anchored in the ICH Q2(R2) guidelines for analytical validation[1] and USP <621> chromatography standards[2].
Step 1: System Suitability Testing (SST)
Before analyzing real samples, the system's baseline performance must be proven. Inject a standard suitability mix containing the API and a known closely eluting impurity. Per USP <621>, the system must achieve:
Column Efficiency: Theoretical plates (
N
) > 2000[3].
Peak Symmetry: Tailing factor (
T
)
≤
1.5 to ensure accurate integration[3].
Resolution:Rs
> 2.0 between the critical pair[3].
Step 2: Sample Preparation
Prepare the API at a concentration of 0.1 mg/mL in a diluent of 50:50 Methanol:Water. Methanol disrupts the strong intermolecular hydrogen bonding of the amides, ensuring complete solubilization. Include a Blank Injection (diluent only) to definitively rule out column carryover or autosampler contamination.
Step 3: UHPLC Separation
Column: Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 2.1 x 100 mm). SPP columns deliver high theoretical plate counts at lower backpressures, taking full advantage of USP <621> modernization allowances[2].
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Mechanistic Note: The acidic modifier serves a dual purpose. It maintains the carboxylic acid in a protonated, neutral state during reversed-phase separation to prevent peak tailing, while simultaneously providing a proton source for positive mode ESI.
Step 4: Mass Spectrometry (ESI) Parameters
Utilize polarity switching to capture the full chemical profile:
Positive Mode (
[M+H]+
): Targets the basic amide nitrogens. Collision-induced dissociation (CID) in MS/MS will yield diagnostic fragments corresponding to the cleavage of the isobutyryl and aniline amide bonds.
Negative Mode (
[M−H]−
): Targets the highly acidic benzoic acid moiety. This mode often yields a cleaner chromatogram with significantly lower background noise, making it superior for strict quantitation.
Self-validating LC-MS workflow incorporating USP <621> SST and ICH Q2(R2) parameters.
Method Validation Data Presentation
Once the method is developed, it must be validated against the ICH Q2(R2) parameters: Specificity, Linearity, Range, Accuracy, and Precision[4]. The table below outlines the experimental design and simulated acceptance criteria for validating the purity of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid.
Table 2: Simulated ICH Q2(R2) Validation Results
Validation Parameter
Experimental Design
ICH Q2(R2) Acceptance Criteria
Simulated Result
Specificity
Inject API spiked with known degradants
No interference at API
tR
(
Rs>2.0
)
Pass (
Rs=2.8
)
Linearity (
R2
)
5 concentration levels (50% to 150%)
R2>0.990
Pass (
R2=0.9995
)
Accuracy (Recovery)
Spike impurities at 0.1%, 0.5%, and 1.0%
95.0% - 105.0% recovery
Pass (98.4% - 101.2%)
Precision (Repeatability)
6 replicate injections of 100% standard
RSD < 2.0%
Pass (RSD = 0.85%)
Sensitivity (LOD/LOQ)
Serial dilution of trace impurities
S/N > 3:1 (LOD) / 10:1 (LOQ)
Pass (LOQ = 0.015 µg/mL)
Conclusion
Validating the purity of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid requires an analytical technique capable of navigating its high polarity, thermal instability, and complex fragmentation pathways. LC-MS (specifically utilizing SPP columns and polarity-switching ESI) provides the optimal balance of chromatographic resolution and structural specificity. By strictly adhering to USP <621> system suitability requirements and ICH Q2(R2) validation frameworks, laboratories can establish a highly trustworthy, self-validating system for pharmaceutical purity analysis.
References
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / ICH
URL: [Link]
Title: ICH Q2 (R2) Validation of Analytical Procedures Framework
Source: MasterControl
URL: [Link]
A Senior Application Scientist's Guide to the Structural Comparison of 2-{[-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid Isomers
Introduction: The Significance of Isomeric Purity in Drug Development In the landscape of pharmaceutical sciences, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Isomeric Purity in Drug Development
In the landscape of pharmaceutical sciences, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The subject of this guide, 2-{[-(isobutyrylamino)anilino]-carbonyl}benzoic acid, is a complex molecule whose isomeric forms—arising from the substitution pattern on the anilino moiety—present a pertinent analytical challenge.
This guide provides a comprehensive framework for the structural comparison and differentiation of the ortho-, meta-, and para- isomers of 2-{[-(isobutyrylamino)anilino]-carbonyl}benzoic acid. We will delve into the synthetic rationale for obtaining these isomers and present a multi-pronged analytical approach for their unambiguous identification and characterization. The methodologies outlined herein are grounded in fundamental principles of organic chemistry and analytical science, providing researchers, scientists, and drug development professionals with a robust toolkit for ensuring the isomeric purity of their compounds.
Isomer Structures
The isomers under consideration differ by the position of the isobutyrylamino group on the anilino ring relative to the point of attachment to the carbonyl group.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
Proposed Synthetic Pathway
The synthesis of these isomers can be achieved through a convergent approach, beginning with the acylation of the corresponding aminophenylamine precursors, followed by condensation with phthalic anhydride.
Caption: Proposed two-step synthesis of the target isomers.
Experimental Protocol: General Synthesis
Acylation: To a solution of the respective phenylenediamine isomer (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) and a base (e.g., triethylamine or pyridine, 1.2 eq.), add isobutyryl chloride (1.1 eq.) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(aminophenyl)isobutyramide intermediate.[1] Purify by column chromatography or recrystallization.
Condensation: In a flask, combine the purified N-(aminophenyl)isobutyramide intermediate (1.0 eq.) and phthalic anhydride (1.05 eq.) in a high-boiling point solvent such as glacial acetic acid or toluene.
Heat the mixture to reflux for 6-12 hours, again monitoring by TLC.
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the final product.
Comparative Structural Analysis: A Multi-Technique Approach
A combination of chromatographic and spectroscopic methods is essential for the definitive differentiation of the ortho-, meta-, and para- isomers.
Caption: Workflow for the analytical comparison of isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomers based on their differential interactions with the stationary and mobile phases.[2] A reversed-phase method is typically effective for compounds of this nature.[3]
Principle of Separation: The polarity of the isomers differs slightly due to the position of the polar isobutyrylamino group. The para- isomer is the most symmetric and often the least polar, while the ortho- isomer may exhibit intramolecular hydrogen bonding, affecting its overall polarity. These differences lead to varying retention times on a nonpolar stationary phase.
Proposed HPLC Method
Parameter
Recommended Condition
Column
C18 reversed-phase (e.g., 150 mm x 4.6 mm, 4 µm)[3][4]
Mobile Phase
Acetonitrile and water (with 0.1% formic or acetic acid)[2][3]
Gradient
Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.
UV at a wavelength of maximum absorbance (e.g., 254 nm)[3]
Expected Results
The isomers are expected to elute at distinct retention times (Rt). While the exact elution order depends on the specific conditions, it is common for the para- isomer to have a slightly different retention time than the ortho- and meta- isomers.
Isomer
Expected Retention Time (Rt)
ortho-
Rt₁
meta-
Rt₂
para-
Rt₃
(Note: Rt₁ ≠ Rt₂ ≠ Rt₃)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for isomer identification, as the chemical environment of each proton and carbon atom is unique.[5]
¹H NMR: The key differentiating feature will be the aromatic region of the spectrum. The substitution pattern on the anilino ring dictates the chemical shifts and, most importantly, the coupling patterns (multiplicity) of the aromatic protons.
para-isomer: Will show a highly symmetric pattern, likely two doublets (an AA'BB' system).
ortho-isomer: Will exhibit a more complex pattern of four distinct aromatic protons on the anilino ring, likely multiplets.
meta-isomer: Will also show four distinct aromatic protons, but with a different coupling pattern compared to the ortho- isomer.
¹³C NMR: The number of unique carbon signals in the aromatic region will differ based on the symmetry of the molecule. The para- isomer will have fewer aromatic carbon signals than the ortho- and meta- isomers due to its higher symmetry.
Expected ¹H NMR Aromatic Signals (Anilino Ring)
Isomer
Expected Proton Signals and Multiplicity
ortho-
~4 signals, complex multiplets
meta-
~4 signals, complex multiplets (distinct from ortho)
para-
~2 signals, doublets (AA'BB' system)
Mass Spectrometry (MS)
While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, particularly for the ortho- isomer.[6]
Principle of Differentiation: The proximity of the isobutyrylamino group to the carbonyl-benzoic acid moiety in the ortho- isomer can facilitate unique gas-phase reactions upon ionization, a phenomenon known as a "neighboring group participation" or "ortho effect."[7] This can lead to a characteristic loss of a small molecule, such as water, which would be absent or significantly less abundant in the spectra of the meta- and para- isomers.[7]
Expected Key Fragmentation
Isomer
Molecular Ion (M⁺)
Key Fragment Ions
ortho-
Present
[M - H₂O]⁺ (characteristic) , fragments from amide and benzoic acid cleavage[7]
meta-
Present
Fragments from amide and benzoic acid cleavage (e.g., loss of •OH, COOH)[8][9]
para-
Present
Fragments from amide and benzoic acid cleavage (similar to meta)[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecules. While the spectra of the three isomers will be broadly similar, subtle differences in the positions and shapes of key absorption bands can be observed.
Key Vibrational Bands:
N-H stretch: The position of the N-H stretching band of the amide may be influenced by intramolecular hydrogen bonding in the ortho- isomer, potentially causing a shift to a lower wavenumber compared to the meta- and para- isomers.
C=O stretches: Two carbonyl stretches will be present (amide and carboxylic acid). Their positions might be slightly different for each isomer due to electronic effects.
Out-of-Plane C-H Bending: The pattern of absorption bands in the 900-650 cm⁻¹ region is characteristic of the substitution pattern on the aromatic ring.
Expected FTIR Differences
Isomer
N-H Stretch (cm⁻¹)
C-H Bending (cm⁻¹)
ortho-
Potentially broader and at lower frequency
Characteristic of 1,2-disubstitution
meta-
Sharp, typical frequency
Characteristic of 1,3-disubstitution
para-
Sharp, typical frequency
Characteristic of 1,4-disubstitution
Melting Point Determination
The melting point is a fundamental physical property that is highly sensitive to the efficiency of crystal lattice packing.
Principle of Differentiation: The para- isomer, being the most symmetric, generally packs more efficiently into a crystal lattice.[10] This leads to stronger intermolecular forces that require more energy to overcome, resulting in a higher melting point compared to the less symmetric ortho- and meta- isomers.[11] The ortho- isomer often has the lowest melting point due to steric hindrance preventing efficient packing.
Expected Melting Point Trend
para-isomer > meta-isomer > ortho-isomer
Conclusion
The structural elucidation of the ortho-, meta-, and para- isomers of 2-{[-(isobutyrylamino)anilino]-carbonyl}benzoic acid requires a systematic and multi-faceted analytical approach. While each technique described provides valuable information, a combination of chromatography for separation (HPLC) and spectroscopy for structural confirmation (NMR, MS, and IR), supplemented by physical characterization (melting point), is necessary for unambiguous identification.
The principles outlined in this guide—from the distinct NMR coupling patterns and characteristic mass spectrometric fragmentations to the predictable trends in melting points and chromatographic behavior—provide a robust framework for any researcher or scientist tasked with the critical analysis of these, or structurally similar, isomeric compounds. Adherence to these self-validating protocols ensures the highest degree of scientific integrity and is paramount in the rigorous environment of drug development.
References
Filo. (2025, April 21). Order of melting points of ortho meta and para.
1H and 13C NMR spectra of compound 2a. (n.d.).
Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
Jian-Ming, L., & Yu-Qi, F. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
para - isomers have high melting point as compared to ortho and meta-isomers. Explain. (n.d.).
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.).
Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Scilit.
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
Supporting information. (n.d.). The Royal Society of Chemistry.
Synthesis of 2[[(4-Cyano-6-methylpyrimidin-2-yl)aminocarbonyl]aminosulfonyl]benzoic acid, methyl ester. (n.d.).
Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025, November 3).
Kumar, A., Rajput, C. S., & Bhati, S. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5287–5292.
Wang, W., et al. (2021). Synthesis of meta-carbonyl phenols and anilines.
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.).
Ortho-, Para- and Meta- Directors in Electrophilic Arom
Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 754–763.
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
FTIR Analysis of Benzoic Acid. (n.d.). Scribd.
Agilent Technologies. (2008, April 30).
BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society.
ortho and para-aminobenzoic acids. (n.d.). Goa University.
NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-.
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. (n.d.).
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
Mass spectrometry after collision-induced dissociation fragmentation of.... (n.d.).
Brown, D. (2026, February 24).
Ortho, Para, Meta. (2022, January 3). Chemistry Steps.
Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900–915.
Chang, C. M., et al. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4- dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis.
Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 735–740.
CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. (n.d.).
A Comparative Analysis of the Cytotoxicity Profiles of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid and Structurally Related Compounds
Introduction In the landscape of contemporary drug discovery, the identification of novel small molecules with potent and selective cytotoxic activity against cancer cells remains a cornerstone of oncological research. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of contemporary drug discovery, the identification of novel small molecules with potent and selective cytotoxic activity against cancer cells remains a cornerstone of oncological research. The compound 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid, a derivative of N-acyl anthranilic acid, represents a scaffold of interest due to the established anticancer properties of related chemical classes such as benzanilides and anilino-quinazolines. This guide provides a comparative overview of the cytotoxic potential of this lead compound against a panel of alternative molecules with structural similarities.
The rationale for this comparative analysis is rooted in the well-documented structure-activity relationships of related compounds. Benzanilide derivatives, for instance, have demonstrated promising biological activities, including anticancer effects.[1] Similarly, derivatives of anthranilic acid have been investigated for their cytotoxic properties.[2][3] This guide will synthesize available data on these related structures to provide a predictive context for the cytotoxic profile of 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid and to inform future experimental design. We will delve into established in vitro methodologies for assessing cytotoxicity, present comparative data, and discuss potential mechanisms of action that may underlie the observed cellular responses.
Comparative Cytotoxicity Data
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of selected alternative compounds against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity. It is important to note that direct experimental data for 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid is not yet publicly available; hence, the data presented for related compounds serves as a benchmark for its anticipated potency.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
Cell Culture and Seeding:
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
A stock solution of the test compound (e.g., 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid or alternatives) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 0.1%) across all wells to avoid solvent-induced toxicity.
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with DMSO alone (vehicle control) and untreated cells are also included.
Incubation:
The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
MTT Addition and Formazan Solubilization:
Following the incubation period, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
Data Acquisition and Analysis:
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
The percentage of cell viability is calculated relative to the vehicle control.
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Hypothesized Mechanism of Action and Signaling Pathway
The precise molecular target of 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid is yet to be elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be postulated. For instance, some N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[4] Other related structures have been shown to inhibit key signaling molecules such as epidermal growth factor receptor (EGFR) or phosphoinositide 3-kinase (PI3K).[1][6]
A plausible hypothesis is that 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid could function as a tubulin polymerization inhibitor. This would disrupt microtubule dynamics, a critical process for mitotic spindle formation and cell division. The resulting mitotic arrest would then trigger the intrinsic apoptotic pathway.
Postulated Signaling Pathway for Cytotoxicity
Caption: Hypothesized apoptotic pathway induced by tubulin polymerization inhibition.
Conclusion
While direct experimental evidence for the cytotoxicity of 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid is pending, this comparative guide provides a valuable framework for its potential efficacy based on data from structurally analogous compounds. The presented IC50 values for benzanilide and N-acyl anthranilic acid derivatives suggest that this class of compounds can exhibit potent cytotoxic effects against various cancer cell lines, with some derivatives demonstrating activity in the nanomolar to low micromolar range. The established MTT assay protocol offers a robust and reproducible method for validating these preliminary assessments. Future research should focus on the direct in vitro evaluation of 2-{[4-(isobutyrylamino)anilino]-carbonyl}benzoic acid against a broad panel of cancer cell lines and the elucidation of its specific molecular mechanism of action, with tubulin polymerization inhibition being a primary hypothesis to investigate. Such studies will be crucial in determining the therapeutic potential of this promising compound.
References
Chandrashekar, S., Shetty, S., Parab, M., Chhajed, S. S., Dasgupta, D., & Gupta, P. P. (2020). In-Silico and In-Vitro Study of Benzanilide Derivatives as a Potent Anti-Cancer Agent. ResearchGate. [Link]
Hu, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. ResearchGate. [Link]
Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
Ishida, T., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]
Prachayasittikul, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. [Link]
Prasher, P., & Sharma, A. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]
Zhang, T., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 97, 1-11. [Link]
Personal protective equipment for handling 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
As a Senior Application Scientist, I recognize that handling novel research chemicals requires more than just reading a Safety Data Sheet (SDS); it requires a deep understanding of the chemical's mechanistic behavior and...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel research chemicals requires more than just reading a Safety Data Sheet (SDS); it requires a deep understanding of the chemical's mechanistic behavior and the causality behind safety protocols. This guide provides an authoritative, self-validating system for handling 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (CAS: 925168-82-7) . By integrating structural hazard analysis with rigorous operational workflows, this document ensures absolute safety and compliance for researchers, scientists, and drug development professionals.
Part 1: Hazard Assessment & Toxicological Profiling
Before selecting Personal Protective Equipment (PPE), we must understand why the chemical poses a threat. The compound features three critical functional groups that dictate our handling strategy:
Benzoic Acid Moiety: Acts as a localized proton donor. Upon contact with mucosal membranes (eyes, respiratory tract), it causes immediate pH-dependent tissue irritation.
Anilino-Carbonyl Linkage: Substituted anilines are notorious for their ability to penetrate the dermal layer. If systemically absorbed, aniline derivatives can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport.
Isobutyrylamino Group: Increases the lipophilicity of the molecule, enhancing its ability to cross the stratum corneum (the outer layer of skin) compared to unsubstituted benzoic acids.
Because of this dual threat—immediate localized irritation and potential systemic toxicity via dermal absorption—handling this powder requires a strict barrier approach, governed by[1].
Part 2: Tiered Personal Protective Equipment (PPE) Matrix
To mitigate the risks identified above, we employ a tiered PPE strategy. The following table summarizes the quantitative specifications and scientific rationale for each PPE component.
PPE Component
Specification / Standard
Scientific Rationale & Causality
Gloves
Double-layered Nitrile (≥0.12 mm thickness)
Nitrile provides superior resistance to lipophilic organic acids. Double-gloving prevents breakthrough if the outer layer is compromised by the isobutyryl moiety.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents localized mucosal irritation from aerosolized benzoic acid dust. Safety glasses are insufficient due to the lack of a full orbital seal.
Body Protection
Flame-resistant (FR) Lab Coat & Apron
Prevents dermal accumulation of micro-powders. The lipophilic nature of the compound means dust settling on clothes can eventually reach the skin.
Respiratory
N95 or P100 Particulate Respirator
Required only if handling outside a fume hood (not recommended). Filters particles <0.3 µm, preventing inhalation of the anilino-carbonyl dust.
Part 3: Standard Operating Procedure (SOP): Handling & Weighing
Every protocol must be a self-validating system. The following step-by-step methodology ensures that the chemical remains contained, preventing both exposure and cross-contamination.
Step 1: Pre-Operation Preparation
Verify the fume hood is operational with a face velocity between 80-100 feet per minute (fpm) or >0.5 m/s.
Don all Tier 2 PPE (Double nitrile gloves, lab coat, splash goggles).
Prepare a 10% bleach or 70% ethanol solution for immediate post-weighing decontamination.
Step 2: Weighing Workflow
Place an anti-static weighing boat on the analytical balance inside the fume hood. The anti-static property is critical to prevent the lipophilic powder from aerosolizing via electrostatic repulsion.
Tare the balance and close the draft shield.
Using a grounded stainless-steel micro-spatula, carefully transfer the 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid to the boat.
Once the target mass is achieved, cap the source bottle immediately.
Transfer the weighed powder directly into the reaction vessel or solubilization buffer (e.g., DMSO or basic aqueous buffer, depending on the assay) while still inside the hood.
Step 3: Post-Operation Decontamination
Wipe down the balance, spatulas, and hood surface with 70% ethanol to dissolve and remove any residual organic acid.
Dispose of the outer layer of gloves and the weighing boat in the designated solid hazardous waste container.
Part 4: Operational Workflow Diagram
The following logical workflow illustrates the critical path for handling and disposal.
Figure 1: Operational workflow for the safe handling and disposal of substituted benzoic acid derivatives.
Part 5: Spill Response & Waste Disposal Plan
In the event of a spill, immediate containment is required to prevent dermal tracking and inhalation. Waste management must strictly adhere to the[2][3].
Spill Response Methodology:
Isolate: Evacuate personnel from the immediate vicinity. If outside a fume hood, hold your breath and step away.
Contain: Cover the spilled powder with damp absorbent paper (using 70% ethanol) to suppress dust generation. Do NOT dry-sweep.
Neutralize & Collect: Wipe the area inward from the edges. The ethanol will solubilize the isobutyrylamino and benzoic acid moieties.
Decontaminate: Wash the surface with a mild basic solution (e.g., 1% sodium bicarbonate) to neutralize residual benzoic acid, followed by a final water rinse.
Waste Disposal Plan:
Solid Waste: All contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled biohazard/chemical waste bag. Classify as "Hazardous Solid Waste - Toxic/Irritant Organic Acid."
Liquid Waste: If the compound is solubilized in organic solvents (like DMSO or Methanol), it must be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) liquid waste carboy. Do not mix with strong oxidizers or heavy metal waste.
Regulatory Compliance: Ensure all waste is stored in a secondary containment tray and transferred to your facility's EPA-approved Treatment, Storage, and Disposal Facility (TSDF) within the mandated 90- or 180-day accumulation period, depending on your generator status[4].
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press.[Link]
Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). United States Department of Labor.[Link]
Learn the Basics of Hazardous Waste (RCRA Subtitle C). Environmental Protection Agency (EPA). United States Environmental Protection Agency. [Link]
Chemical Substance Information: 2-{[4-(ISOBUTYRYLAMINO)ANILINO]-CARBONYL}BENZOIC ACID. NextSDS Database. NextSDS. [Link]